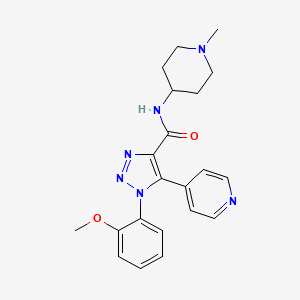

1-(2-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-methoxyphenyl group, at the 5-position with a pyridin-4-yl group, and a carboxamide moiety at the 4-position linked to a 1-methylpiperidin-4-yl group. The triazole ring is a common pharmacophore in medicinal chemistry, offering hydrogen-bonding capabilities and metabolic stability. The 2-methoxyphenyl substituent enhances lipophilicity, while the pyridin-4-yl group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-26-13-9-16(10-14-26)23-21(28)19-20(15-7-11-22-12-8-15)27(25-24-19)17-5-3-4-6-18(17)29-2/h3-8,11-12,16H,9-10,13-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFWKAGQYMPLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-N-(1-methylpiperidin-4-yl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound exhibits affinity for various receptors, including G-protein coupled receptors (GPCRs), which play a role in neurotransmission and inflammation.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrates significant cytotoxicity against several cancer cell lines, including breast and liver cancers. |

| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |

| Anti-inflammatory | Shows promise in reducing inflammation in vitro and in vivo, potentially useful for inflammatory diseases. |

| Neuroprotective | Modulates neurotransmitter systems, suggesting potential use in neurodegenerative conditions. |

Anticancer Activity

A study evaluated the compound's effects on the MDA-MB-231 breast cancer cell line. Results indicated that at concentrations as low as 1 μM, the compound induced morphological changes consistent with apoptosis. Further analysis revealed enhanced caspase-3 activity at 10 μM, confirming its role as an apoptosis inducer .

Antimicrobial Properties

In a high-throughput screening of over 40,000 compounds against Mycobacterium avium, this compound was identified as one of the top inhibitors, significantly reducing intracellular bacterial loads in macrophages . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has demonstrated that the compound can inhibit pro-inflammatory cytokine production in activated macrophages. This suggests its potential application in treating conditions characterized by chronic inflammation .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to 1-(2-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that triazole derivatives can inhibit the growth of breast cancer cells through modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Neurological Applications

The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Triazole Core

Pyridine Positional Isomerism

A closely related analog, 1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (), differs in the pyridine substitution (pyridin-2-yl vs. pyridin-4-yl). Pyridin-2-yl groups are known to engage in orthogonal hydrogen bonding, whereas pyridin-4-yl groups facilitate linear π-stacking, which may alter binding affinity in kinase or receptor targets .

Carboxamide Substituent Modifications

The target compound’s 1-methylpiperidin-4-yl group contrasts with the 3-(1H-pyrazol-1-yl)propyl substituent in ’s analog.

Molecular Weight and Physicochemical Properties

*LogP values estimated using fragment-based methods.

Hypothesized Pharmacokinetic and Pharmacodynamic Effects

- Target Compound : The 1-methylpiperidin-4-yl group may enhance solubility in acidic compartments (e.g., lysosomes) and CNS penetration due to its basicity. The pyridin-4-yl group could improve target specificity in kinases like EGFR or ALK .

- Analog : The pyridin-2-yl substituent and pyrazole side chain may reduce blood-brain barrier permeability but improve solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.